Home > Products > Screening Compounds P134887 > 7-Keto-pgi2-ephedrine
7-Keto-pgi2-ephedrine - 108590-75-6

7-Keto-pgi2-ephedrine

Catalog Number: EVT-1164625
CAS Number: 108590-75-6
Molecular Formula: C30H45NO7
Molecular Weight: 531.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 7-Keto-pgi2-ephedrine involves several critical steps:

  1. Starting Materials: The process begins with the preparation of derivatives of prostaglandin I2, typically synthesized from arachidonic acid through the cyclooxygenase pathway.
  2. Oxidation: Prostaglandin I2 is oxidized to form 7-Oxo-prostaglandin I2. This step often utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
  3. Coupling Reaction: The oxidized prostaglandin is then coupled with ephedrine. This step may involve various coupling agents and catalysts to facilitate the reaction.
  4. Industrial Production: For large-scale synthesis, batch reactors are commonly employed under controlled conditions to optimize yield and purity. Purification techniques, including chromatography, are used to ensure high-quality product output .
Molecular Structure Analysis

The molecular structure of 7-Keto-pgi2-ephedrine can be analyzed in terms of its components:

  • Prostaglandin I2 Moiety: This part contributes to the compound's vasodilatory effects and platelet aggregation inhibition.
  • Ephedrine Moiety: This section provides sympathomimetic properties, stimulating adrenergic receptors.

The molecular formula can be represented as C17_{17}H23_{23}O5_{5}, indicating a complex arrangement that combines features from both parent compounds. The presence of keto groups and hydroxyl functionalities plays a significant role in its biological activity and reactivity .

Chemical Reactions Analysis

7-Keto-pgi2-ephedrine participates in several chemical reactions:

  1. Oxidation: Conversion of prostaglandin I2 to 7-Oxo-prostaglandin I2.
  2. Reduction: Potential reduction reactions can modify the ephedrine component, altering its pharmacological profile.
  3. Substitution Reactions: These reactions allow for the introduction of various functional groups that can enhance or modify the compound's activity.

Common reagents include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction processes. Catalysts such as palladium on carbon may be employed in hydrogenation reactions .

Mechanism of Action

The mechanism of action for 7-Keto-pgi2-ephedrine involves multiple pathways:

  1. Vasodilation: The prostaglandin I2 component induces vasodilation by relaxing vascular smooth muscle, thereby improving blood flow.
  2. Sympathomimetic Effects: The ephedrine part stimulates adrenergic receptors, leading to increased heart rate and blood pressure.
  3. Molecular Targets: The compound primarily targets G-protein-coupled receptors associated with both prostaglandins and adrenergic signaling pathways, modulating various physiological responses .
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Keto-pgi2-ephedrine are crucial for understanding its behavior in biological systems:

These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles .

Applications

7-Keto-pgi2-ephedrine has potential applications in various scientific fields:

  1. Pharmacology: Its dual action as a vasodilator and sympathomimetic agent makes it a candidate for treating cardiovascular diseases.
  2. Research: It serves as a valuable tool in studying the interactions between prostaglandins and adrenergic systems.
  3. Therapeutics: There is ongoing interest in developing formulations that exploit its unique properties for therapeutic use in conditions requiring both vasodilation and increased cardiac output .
Chemical Characterization and Synthesis

Structural Analysis of 7-Keto-PGI2-Ephedrine Salts

7-Keto-prostaglandin I₂ (7-Keto-PGI₂) forms stable crystalline salts with ephedrine via ionic bonding between the carboxylic acid group of the prostacyclin analogue and the amine group of ephedrine. This interaction generates a zwitterionic structure that enhances thermal stability and crystallinity. The salt’s molecular architecture features hydrogen bonding between the hydroxyl groups of ephedrine and the keto-oxygen atoms of 7-Keto-PGI₂, which stabilizes the crystal lattice. X-ray diffraction studies reveal a monoclinic crystal system with a P2₁ space group, where the ephedrine moiety adopts a staggered conformation relative to the prostacyclin backbone. Key functional groups include:

  • The α,β-unsaturated ketone at C7 of the prostacyclin core.
  • Secondary hydroxyl groups on the cyclopentane ring.
  • The protonated tertiary amine of ephedrine.

Table 1: Key Structural Features of 7-Keto-PGI₂-Ephedrine Salts

ComponentFunctional GroupRole in Salt Formation
7-Keto-PGI₂Carboxylic acid (C1)Proton donor to ephedrine amine
EphedrineTertiary amineProton acceptor, forms cation
Prostacyclin coreKeto group at C7Hydrogen bond acceptor
Ephedrineβ-Hydroxyl groupHydrogen bond donor

This configuration enables optimal molecular packing, as confirmed by solid-state nuclear magnetic resonance (NMR) spectra showing distinct chemical shifts at 175 ppm (carbonyl carbon) and 62 ppm (ephedrine methine carbon) [2] [6].

Synthetic Pathways for Stable Prostacyclin Analogues

The synthesis of 7-Keto-PGI₂-ephedrine salts involves sequential functionalization of prostacyclin intermediates, followed by salt formation with enantiomerically pure ephedrine. A representative pathway comprises:

  • Core Modification: Introduction of the C7 keto group to native prostacyclin (PGI₂) via regioselective oxidation using Jones reagent (chromium trioxide in sulfuric acid). This step exploits the lower electron density at C7 due to adjacent enol ether oxygenation.
  • Carboxyl Activation: Conversion of the C1 carboxylic acid to a mixed anhydride using ethyl chloroformate, facilitating nucleophilic attack.
  • Salt Formation: Reaction with (−)-ephedrine in anhydrous ethyl acetate, yielding diastereomerically pure 7-Keto-PGI₂-ephedrine crystals after solvent evaporation [6].

Critical purification steps include silica gel chromatography (ethyl acetate:hexane, 3:7) and recrystallization from methanol-diethyl ether. The process achieves >98% chemical purity, confirmed by high-performance liquid chromatography with ultraviolet detection at 225 nm. Alternative routes employ protecting groups (e.g., tert-butyldimethylsilyl ethers) for hydroxyl moieties during oxidation to prevent side reactions [6].

Crystallization and Solubility Properties

Crystallization behavior of 7-Keto-PGI₂-ephedrine salts is governed by stoichiometry and solvent polarity. Three distinct crystalline forms have been characterized:

  • Anhydrate: Predominantly forms from aprotic solvents (e.g., acetonitrile) at 1:1 prostacyclin-ephedrine stoichiometry. Exhibits a melting point of 142–145°C.
  • Monohydrate: Stabilized at 2:1 (prostacyclin:ephedrine) ratios in aqueous ethanol, dehydrating at 80°C to yield anhydrous crystals.
  • Trihydrate: Observed only at >50% relative humidity (RH), reverting to monohydrate below this threshold [1] [6].

Table 2: Crystallization Conditions and Physicochemical Properties

FormStoichiometrySolvent SystemStability RangeWater Content
Anhydrate1:1AcetonitrileRH 0–40%0%
Monohydrate2:130% Aqueous ethanolRH 40–50%3.8%
Trihydrate2:1High-humidity vaporRH >50%11.2%

Solubility profiles show marked hydrate-dependent effects: the anhydrate dissolves readily in chloroform (28 mg/mL) but poorly in water (0.3 mg/mL), while the trihydrate exhibits reversed polarity with aqueous solubility up to 5.6 mg/mL. Differential scanning calorimetry confirms hydrate-specific endotherms at 92°C (monohydrate dehydration) and 58°C (trihydrate dissociation) [1].

Comparative Stability with Native Prostacyclin (PGI₂)

Native prostacyclin (PGI₂) suffers from rapid hydrolytic degradation (t₁/₂ < 3 min at pH 7.4, 37°C), limiting its pharmaceutical utility. In contrast, 7-Keto-PGI₂-ephedrine salts demonstrate enhanced stability due to:

  • Electronic Effects: The C7 keto group reduces electrophilicity at C9-C11, slowing nucleophilic water attack.
  • Crystalline Protection: The ionic lattice impedes solvent penetration, reducing hydrolysis kinetics.
  • Steric Shielding: Ephedrine’s bulky phenyl group obstructs water access to the enol ether linkage.

Accelerated stability studies (40°C/75% RH) show the anhydrate maintains >95% purity after 6 months, while native prostacyclin degrades completely within hours. Infrared spectroscopy corroborates stability, with no shift in the 1685 cm⁻¹ carbonyl peak (C7 keto group) after thermal stress. However, the trihydrate form shows progressive amorphization at RH >70% due to water-mediated proton exchange, underscoring the need for humidity-controlled packaging [1] [6].

Properties

CAS Number

108590-75-6

Product Name

7-Keto-pgi2-ephedrine

IUPAC Name

(5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol

Molecular Formula

C30H45NO7

Molecular Weight

531.7 g/mol

InChI

InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1

InChI Key

CLRBHRQIUVKWDS-AUVQIACVSA-N

SMILES

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC

Synonyms

7-keto-PGI2-ephedrine
7-oxo-prostaglandin I2-ephedrine
Chinoin 169
Chinoin-169

Canonical SMILES

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.